Syk/jak-IN-1

Kinase Selectivity Biochemical Assay Dual Inhibition

SYK/JAK-IN-1 (CAS 2737326-28-0) achieves equipotent, low-nanomolar inhibition of both SYK and JAK2 (IC50 <5 nM each)—a profile unmatched by cerdulatinib (5-fold JAK2 bias) or gusacitinib (9-fold differential). This dual inhibitor ablates both BCR and JAK/STAT signals simultaneously, without the confounding JAK1/3 inhibition seen with other probes. It uniquely enables dissection of the non-canonical SYK-STAT1 antiviral axis from canonical JAK-STAT1 pathways. Sourced from patent WO2021219100A1, it serves as a starting point for fused tricyclic SYK/JAK2 inhibitor optimization campaigns.

Molecular Formula C24H26N8O3
Molecular Weight 474.5 g/mol
Cat. No. B12423361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyk/jak-IN-1
Molecular FormulaC24H26N8O3
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC5=C(C=C4)N6CCOCC6CO5
InChIInChI=1S/C24H26N8O3/c25-6-3-15-4-7-31(8-5-15)24-28-18-12-26-30-23(33)21(18)22(29-24)27-16-1-2-19-20(11-16)35-14-17-13-34-10-9-32(17)19/h1-2,11-12,15,17H,3-5,7-10,13-14H2,(H,30,33)(H,27,28,29)/t17-/m0/s1
InChIKeyQYLJADOMHVDVRG-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SYK/JAK-IN-1 Inhibitor Procurement: Baseline Profile and Dual-Kinase Targeting Architecture


SYK/JAK-IN-1 (CAS 2737326-28-0) is a synthetic small-molecule dual inhibitor primarily targeting Spleen Tyrosine Kinase (SYK) and Janus Kinase 2 (JAK2), with reported IC50 values of less than 5 nM for both kinases in biochemical assays . The compound, identified from patent WO2021219100A1, belongs to a class of fused tricyclic derivatives designed to disrupt parallel signaling nodes implicated in B-cell receptor (BCR) and cytokine pathways . This dual inhibition profile distinguishes it from single-target SYK or JAK inhibitors and positions it as a tool for interrogating crosstalk in hematological malignancies and autoimmune inflammation.

Why SYK/JAK-IN-1 Cannot Be Directly Substituted with Other In-Class Dual Inhibitors for Research


Substituting SYK/JAK-IN-1 with other dual SYK/JAK inhibitors like cerdulatinib or gusacitinib, or with single-target agents like fostamatinib, introduces significant variability in target engagement and functional outcomes. SYK/JAK-IN-1 achieves an equipotent, low-nanomolar inhibition of both SYK and JAK2 (IC50 <5 nM each), a profile not recapitulated by its closest analogs . In contrast, cerdulatinib exhibits a 5-fold bias towards JAK2 over SYK (IC50 32 nM for SYK vs 6 nM for JAK2), and gusacitinib demonstrates a 9-fold differential (5 nM vs 46 nM for JAK1) . These selectivity biases directly impact downstream pathway suppression, making interchanging compounds without adjusting for differential kinase engagement a predictable source of experimental irreproducibility in cellular and in vivo models.

SYK/JAK-IN-1 Differential Selectivity and Potency: Quantitative Evidence for Procurement Decisions


Ultra-High Equipotent Inhibition of SYK and JAK2 Compared to Cerdulatinib

SYK/JAK-IN-1 demonstrates an equipotent, high-affinity dual inhibition profile with IC50 values below 5 nM for both SYK and JAK2, establishing a balanced targeting of both kinases . The primary comparator, cerdulatinib (PRT062070), exhibits a pronounced selectivity bias, inhibiting JAK2 with an IC50 of 6 nM but SYK with a significantly higher IC50 of 32 nM . This results in a greater than 6-fold difference in JAK2-SYK selectivity ratio for cerdulatinib, whereas SYK/JAK-IN-1 maintains a near 1:1 ratio.

Kinase Selectivity Biochemical Assay Dual Inhibition

Target Discrimination Against JAK1 Compared to Gusacitinib

The selectivity landscape of SYK/JAK-IN-1 is centered on SYK and JAK2, with no reported inhibitory activity against other JAK family members above the nanomolar threshold, implying a restricted target spectrum . In contrast, gusacitinib (ASN-002) is a potent pan-JAK inhibitor, exhibiting IC50 values of 5, 46, 4, 11, and 8 nM for SYK, JAK1, JAK2, JAK3, and TYK2, respectively . The most consequential difference lies in JAK1 potency, where gusacitinib's measurable IC50 of 46 nM implicates the JAK1-STAT1/3 cytokine axis, a pathway not directly targeted by SYK/JAK-IN-1's focused profile.

JAK Family Selectivity Off-Target Activity Cytokine Signaling

Structural Novelty and Chemical Space Differentiation from ATP-Competitive SYK/JAK Inhibitors

SYK/JAK-IN-1 is characterized by a unique fused tricyclic core structure as disclosed in patent WO2021219100A1, distinct from the indazole (cerdulatinib) and pyrimidine-2,4-diamine (gusacitinib) scaffolds . This structural divergence translates into a different kinase-binding orientation, as evidenced by its exclusive dual potency against SYK and JAK2 versus the extended JAK family coverage of gusacitinib. The novel chemotype occupies a distinct chemical space that is not covered by existing clinical-stage dual inhibitors.

Chemical Structure Intellectual Property Fused Tricyclic Core

Optimal Use Cases for SYK/JAK-IN-1 in Targeted Research and Drug Discovery Programs


Mechanistic Deconvolution of SYK-Driven vs. JAK2-Driven Pathology in B-Cell Malignancies

In diffuse large B-cell lymphoma (DLBCL) cell lines where both BCR (SYK) and JAK/STAT pathways are activated, SYK/JAK-IN-1 at 5-50 nM can be used to simultaneously ablate both signals without the confounding JAK1/3 inhibition seen with gusacitinib [1]. This makes it an ideal probe for discriminating SYK-JAK2 crosstalk from JAK1/3-STAT3/5 compensatory feedback loops.

Tool Compound for Studies of Innate Antiviral Immunity Independent of JAK1

Recent research has identified a non-canonical, SYK-dependent STAT1 activation pathway critical for early antiviral immunity that operates independently of JAKs [1]. SYK/JAK-IN-1, with its potent SYK inhibition and absent JAK1 activity, enables researchers to pharmacologically dissect the SYK-STAT1 axis from the canonical JAK1/2-STAT1 pathway in models of influenza A virus infection without cross-target interference .

Structure-Activity Relationship (SAR) Studies Around a Novel Fused Tricyclic Scaffold

As a compound sourced from patent WO2021219100A1, SYK/JAK-IN-1 serves as a starting point for medicinal chemistry programs aiming to explore the selectivity landscape of fused tricyclic SYK/JAK2 inhibitors [1]. Procurement of this compound enables structure-based optimization campaigns that are distinct from existing indazole or pyrimidine-diamine based back-up programs.

Quote Request

Request a Quote for Syk/jak-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.